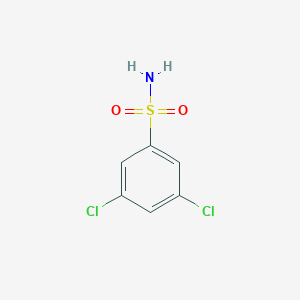

3,5-Dichlorobenzenesulfonamide

説明

特性

IUPAC Name |

3,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNOVNYOUPQVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351635 | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19797-32-1 | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19797-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichlorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,5-Dichlorobenzenesulfonamide. We delve into the foundational principles and advanced methodologies used to elucidate its three-dimensional architecture, a critical factor influencing its chemical reactivity and potential biological activity. By integrating data from single-crystal X-ray diffraction and computational chemistry, this document offers a detailed perspective for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction

Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic efficacy of these molecules is profoundly dictated by their three-dimensional structure and conformational flexibility, which govern their interactions with biological targets.[3] this compound (C₆H₅Cl₂NO₂S) serves as a key building block and a subject of study within this class.[4][5] Its substituted phenyl ring provides a model system for investigating the influence of electronic and steric effects on molecular conformation and supramolecular assembly. Understanding the precise arrangement of its atoms, the orientation of its functional groups, and its preferred shapes in different environments is paramount for rational drug design and materials science. This guide will synthesize experimental and theoretical data to construct a detailed model of its structure and behavior.

Elucidation of the Molecular Structure

The definitive chemical structure of this compound is established through a combination of spectroscopic and crystallographic techniques. While techniques like NMR, IR, and mass spectrometry confirm the molecular formula and connectivity, single-crystal X-ray diffraction provides the most unambiguous and high-resolution data on the solid-state atomic arrangement.[6][7]

Spectroscopic Characterization (Hypothetical Data)

-

¹H NMR: Protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns consistent with a 1,3,5-substitution pattern. The amine (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR: Signals corresponding to the six aromatic carbons (three unique due to symmetry) and their chemical shifts would confirm the substitution pattern.

-

IR Spectroscopy: Characteristic vibrational bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹), asymmetric and symmetric SO₂ stretches (typically 1330-1125 cm⁻¹), and C-S stretching (800-600 cm⁻¹).[8]

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution.[9][10] While a crystal structure for the parent this compound is not directly found, extensive studies on closely related N-aryl substituted analogs, such as N-(3,5-dichlorophenyl)benzenesulfonamide and N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, provide invaluable and directly transferable insights into the core moiety's geometry and intermolecular interactions.[11][12]

From these analogous structures, we can confidently infer key structural parameters for the 3,5-dichlorobenzenesulfonyl group. The geometry around the sulfur atom is consistently found to be a distorted tetrahedron. The intermolecular forces, particularly hydrogen bonding, are crucial in defining the crystal packing. In many sulfonamide structures, molecules are linked into characteristic motifs, such as chains or centrosymmetric dimers, via N-H···O hydrogen bonds between the sulfonamide's NH donor and an oxygen acceptor from a neighboring molecule.[11][12][13][14]

Table 1: Representative Crystallographic Parameters for N-(Aryl)benzenesulfonamide Analogs

| Parameter | N-(3,5-dichlorophenyl) benzenesulfonamide[11] | N-(3,5-dichlorophenyl)-4- methylbenzenesulfonamide[12] | General Expected Range |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | --- |

| Space Group | P2₁/c | P2₁/c | --- |

| S-O Bond Length (Å) | ~1.43 | 1.435 (3) | 1.42 - 1.45 Å |

| S-N Bond Length (Å) | ~1.63 | 1.633 (4) | 1.61 - 1.65 Å |

| S-C Bond Length (Å) | ~1.76 | ~1.76 | 1.75 - 1.78 Å |

| O-S-O Angle (°) | ~120 | 120.10 (18) | 118 - 122° |

| C-S-N Angle (°) | ~107 | ~107 | 105 - 109° |

| N-H···O H-Bond (Å) | 2.915 (3) | Yes (dimer motif) | 2.8 - 3.1 Å |

Data extracted from published crystallographic information files for closely related structures to provide an authoritative basis for understanding the target molecule.

Conformational Analysis

Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key degrees of freedom are the rotations around the C-S and S-N bonds.

Solid-State Conformation

In the solid state, the conformation is locked by crystal packing forces. Analysis of related structures reveals that the conformation around the C-SO₂-NH-C segment is critical.[12][14] The torsion angle C(aryl)-S-N-C(aryl) in N-substituted analogs typically adopts a gauche or bent conformation, with values ranging from -55° to 71°.[13][14] This bent geometry is a consistent feature of this class of molecules. The two aromatic rings are significantly tilted relative to each other, with dihedral angles often between 50° and 85°.[11][12]

The supramolecular structure is dominated by N-H···O hydrogen bonds, which often form R²₂(8) ring motifs, creating robust centrosymmetric dimers that serve as the primary building blocks of the crystal lattice.[13][14]

Workflow for Structural Elucidation

The logical flow for determining and analyzing the structure of a molecule like this compound is a multi-stage process that integrates synthesis, experimentation, and computation.

Caption: Workflow for Molecular Structure & Conformation Analysis.

Computational Conformational Analysis

To understand the molecule's behavior in solution or the gas phase, where crystal packing forces are absent, computational methods like Density Functional Theory (DFT) are indispensable.[15] DFT allows for the exploration of the potential energy surface by systematically rotating the key bonds (C-S and S-N) to identify stable conformers (energy minima) and the transition states that separate them.[16][17][18]

A typical DFT study would reveal that the lowest energy conformer in the gas phase also exhibits a gauche relationship around the S-N bond, similar to the solid state. This suggests that this bent conformation is an intrinsic electronic preference of the sulfonamide group, rather than solely an artifact of crystal packing. The energy barrier for rotation around the S-N bond can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Intermolecular Hydrogen Bonding

The N-H···O hydrogen bond is the defining intermolecular interaction in the solid state of sulfonamides, leading to predictable supramolecular assemblies.

Caption: Centrosymmetric R²₂(8) Hydrogen-Bonding Dimer Motif.

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the methodologies used must be robust and well-defined.

Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the essential steps for determining a small molecule crystal structure.[9]

-

Crystallization:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone).

-

Employ a slow evaporation technique at room temperature over several days to grow single crystals of sufficient size (>0.1 mm) and quality (no visible cracks or imperfections).[11][14]

-

Causality: Slow evaporation is crucial to allow molecules to order themselves into a well-defined, repeating lattice, which is a prerequisite for sharp diffraction.

-

-

Data Collection:

-

Select and mount a suitable crystal on a goniometer head.[6]

-

Place the crystal in a cryostream (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[6]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The angles and intensities of the diffracted spots are recorded by a detector.[10]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Solve the "phase problem" using direct methods (common for small molecules) to generate an initial electron density map.[10]

-

Build an initial atomic model into the electron density map.

-

Refine the model using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[11]

-

Validation: The quality of the final structure is assessed using metrics like R-factor, goodness-of-fit (S), and residual electron density maps. A low R-factor (<0.06) indicates a good fit.

-

Protocol: DFT Conformational Analysis

This protocol describes a standard procedure for computational conformational analysis.[19]

-

Model Building:

-

Construct the 3D structure of this compound using molecular modeling software.

-

-

Conformational Search:

-

Define the rotatable bonds of interest (C-S and S-N).

-

Perform a systematic or stochastic conformational search to generate a wide range of possible conformers.

-

-

Geometry Optimization and Frequency Calculation:

-

For each unique conformer, perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15][20]

-

Causality: The choice of functional and basis set is a balance between accuracy and computational cost. B3LYP is a widely used hybrid functional that provides good results for many organic molecules.[19]

-

After optimization, perform a frequency calculation at the same level of theory.

-

Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). One imaginary frequency indicates a transition state.

-

-

Energy Analysis:

-

Compare the relative energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and the population of other low-energy conformers based on the Boltzmann distribution.

-

Conclusion

The molecular architecture of this compound is characterized by a distorted tetrahedral sulfur center and a distinct conformational preference. Both solid-state crystallographic data from analogous compounds and theoretical DFT calculations indicate a preference for a gauche or bent conformation around the S-N bond. In the solid state, the supramolecular structure is reliably governed by strong N-H···O hydrogen bonds, which direct the assembly of molecules into well-defined dimeric motifs. This comprehensive understanding of its static and dynamic structural features is fundamental for predicting its physicochemical properties and designing novel derivatives for applications in chemistry and pharmacology.

References

-

Gowda, B. T., et al. (2010). Crystal structures of isomeric 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamides. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3174–o3178. Available at: [Link]

-

Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2190. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from Creative BioMart. Available at: [Link]

-

Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(1), 133-142. Available at: [Link]

-

Adeboye, O. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7434. Available at: [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from UQ. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1599. Available at: [Link]

-

Vibha, K., & Prachalith, N. C. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN Electronic Journal. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2334. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum. Available at: [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from Wikipedia. Available at: [Link]

-

Nikolova, V., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(1), 123. Available at: [Link]

-

De, S., & Panda, A. (2017). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. Available at: [Link]

-

Naz, S., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(1), 1-25. Available at: [Link]

-

re3data.org. (2021). Cambridge Structural Database. Retrieved from re3data.org. Available at: [Link]

-

Wikipedia. (2024). Density functional theory. Retrieved from Wikipedia. Available at: [Link]

-

Wikipedia. (2024). Cambridge Structural Database. Retrieved from Wikipedia. Available at: [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from BiŌkeanós. Available at: [Link]

-

Al-Rawashdeh, N. A. F., & Al-Ajlouni, A. M. (2007). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of Molecular Structure: THEOCHEM, 806(1-3), 137-143. Available at: [Link]

-

Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(3), 224-229. Available at: [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. Available at: [Link]

-

CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from CCDC. Available at: [Link]

-

Galant, N. J., et al. (2009). Conformational designations of various conformers in a Newman projection. ResearchGate. Available at: [Link]

-

Zhao, J., et al. (2016). Synthesis, characterization and properties of a series of rare earth 3,5-dichlorobenzoate complexes including 4,4′-dimethyl-2,2′-bipyridine. Journal of Coordination Chemistry, 69(11-13), 2004-2016. Available at: [Link]

-

Belaud, E., et al. (2021). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 23(4), 867-878. Available at: [Link]

-

Coyle, J. E., et al. (2022). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. International Journal of Molecular Sciences, 23(21), 13019. Available at: [Link]

-

El-Sayed, M. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 35. Available at: [Link]

-

University of Calgary. (n.d.). Conformational Analysis – Practice Exercises. Retrieved from University of Calgary. Available at: [Link]

Sources

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H5Cl2NO2S | CID 705607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19797-32-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. rigaku.com [rigaku.com]

- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of isomeric 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide and 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Density functional theory - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dichlorobenzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzenesulfonamide is a synthetic organic compound that holds significant interest within the realms of medicinal chemistry and drug development. Its molecular structure, characterized by a dichlorinated benzene ring attached to a sulfonamide group, makes it a valuable building block for the synthesis of more complex molecules, particularly pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, with a focus on its role as a key intermediate in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Molecular Weight | 226.08 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 161-165 °C | [2] |

| Boiling Point (Predicted) | 395.6 ± 52.0 °C | [2] |

| Density (Predicted) | 1.588 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.54 ± 0.60 | [2] |

| CAS Number | 19797-32-1 | [1] |

Solubility Profile

The solubility of sulfonamides is a critical parameter, particularly in the context of drug development and formulation. Generally, sulfonamides exhibit poor solubility in water but are more soluble in organic solvents.[3][4][5] The solubility of this compound is expected to be low in aqueous solutions and higher in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF). The presence of the sulfonamide group allows for salt formation with strong bases, which can significantly enhance aqueous solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the benzene ring (at C2 and C6) would likely appear as a singlet or a narrow multiplet, and the single proton at C4 would appear as a separate signal, also likely a singlet or a narrow multiplet, both in the aromatic region (typically δ 7.0-8.0 ppm). The two protons of the sulfonamide group (-SO₂NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic carbons. The two carbons bearing chlorine atoms (C3 and C5) would be equivalent and show one signal. The two carbons adjacent to the sulfonamide group (C2 and C6) would also be equivalent, resulting in another signal. The carbon atom attached to the sulfonamide group (C1) and the carbon at the para-position (C4) would each produce a unique signal. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and sulfonamide groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine in the sulfonamide group.

-

S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.

-

C=C aromatic stretching: Several bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.08 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M+2, and M+4 peaks would be observed, with relative intensities of approximately 9:6:1. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the C-S and S-N bonds.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the sulfonamide functional group and the dichlorinated aromatic ring.

Acidity of the Sulfonamide Proton

The proton on the nitrogen atom of the sulfonamide group is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows the compound to react with bases to form salts. The predicted pKa of around 9.54 suggests it is a weak acid.[2] The acidity of this proton is a key feature in its biological activity and its use in synthesis.

Reactions of the Sulfonamide Group

The sulfonamide group can undergo various chemical transformations. For instance, the nitrogen atom can be alkylated or acylated under appropriate conditions. These reactions provide a pathway to a diverse range of derivatives with potentially altered biological activities.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 1,3-dichlorobenzene.

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dichlorobenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

-

Reagents: To the flask, add 1,3-dichlorobenzene. Cool the flask in an ice bath.

-

Reaction: Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Carefully pour the mixture onto crushed ice. The product, 3,5-dichlorobenzenesulfonyl chloride, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve the 3,5-dichlorobenzenesulfonyl chloride obtained from Step 1 in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid this compound by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethanol-water mixture. A similar procedure has been described for the synthesis of the related N-(3,5-dichlorophenyl)benzenesulfonamide.[1]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably diuretics.[2] The sulfonamide moiety is a well-established pharmacophore in many diuretic drugs.

Intermediate for Diuretic Synthesis

The synthesis of loop diuretics, such as furosemide and its analogues, often involves intermediates derived from substituted benzenesulfonamides. Although a direct synthesis of a commercially available drug from this compound is not prominently documented, its structure is analogous to key intermediates used in these synthetic pathways. The general synthetic strategy involves the reaction of a substituted sulfamoylbenzoic acid with an amine.

Caption: General scheme for the synthesis of diuretic drugs.

The dichlorinated benzene ring in this compound can be further functionalized to introduce other necessary groups, such as a carboxylic acid, to create the final diuretic drug scaffold.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity, make it an important building block for the synthesis of a range of organic molecules, particularly those with therapeutic applications. This guide has provided a detailed overview of its key characteristics, a reliable synthetic pathway, and its role in medicinal chemistry, offering a solid foundation for researchers and scientists working with this compound. Further research into its applications and the development of novel synthetic routes will undoubtedly continue to expand its utility in the scientific community.

References

- Martin, A. N., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

This compound. MySkinRecipes. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., Chandra, S., & Fu, W. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2190.

- Osol, A., & Hoover, J. E. (1975). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 64(5), 887-890.

- Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (1995). Solubility prediction of sulfonamides at various temperatures using a single determination. International journal of pharmaceutics, 124(1), 125-133.

-

SpectraBase. (n.d.). N-(3,5-dichlorobenzyl)-2,4-difluorobenzenesulfonamide. Wiley-VCH. Retrieved from [Link]

- Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6357-6368.

-

Ghid Practic - Evaluarea Igienica A Factorilor Mediului Ocupational Si A Procesului de Munca. Scribd. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Zhu, W., Wang, W., Zhou, W. Q., Liu, H. H., Wei, S. H., & Fan, J. F. (2021). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 51(1), 108-115.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Rao, X. P., Huang, Q., & Zhang, C. (2021). Synthesis of 3,5-dichlorobenzamide derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dichlorobenzene(35S)sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The 3,5-Dichlorobenzenesulfonamide Scaffold: A Versatile Pharmacophore in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,5-dichlorobenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active molecules. While the parent compound is primarily utilized as a chemical intermediate, its derivatives have been shown to modulate critical biological targets, leading to the development of potent inhibitors and modulators with therapeutic potential. This technical guide provides an in-depth exploration of the mechanisms of action associated with key this compound derivatives. We will delve into their interactions with mitochondrial respiratory chain complexes, their role as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators, their application as antifungal agents via succinate dehydrogenase (SDH) inhibition, and the broader context of sulfonamides as carbonic anhydrase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical scaffold.

Introduction: The Significance of the this compound Moiety

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties. The this compound structure, characterized by a benzene ring substituted with a sulfonamide group and two chlorine atoms at the 3 and 5 positions, provides a unique combination of steric and electronic properties. This substitution pattern influences the molecule's three-dimensional conformation and its ability to interact with biological targets. While this compound itself is not a prominent therapeutic agent, it serves as a crucial building block in organic synthesis[1]. The strategic modification of this core has yielded derivatives with significant and specific biological activities, highlighting its importance as a pharmacophore. This guide will dissect the mechanisms of action of these derivatives, providing a comprehensive overview of their molecular targets and the experimental approaches used to elucidate their functions.

Dual Inhibition of Mitochondrial Complexes II and III: A Novel Anticancer and Pesticidal Strategy

The mitochondrial electron transport chain (ETC) is a critical pathway for cellular energy production and a promising target for the development of pharmaceuticals and pesticides. Derivatives of this compound have emerged as potent dual-target inhibitors of both mitochondrial complex II (succinate dehydrogenase, SDH) and complex III (cytochrome bc1 complex).

Mechanism of Action

One notable derivative, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide, has been identified as a dual inhibitor of both complex II and complex III[2]. This compound disrupts the flow of electrons through the ETC, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering cell death. Computational simulations suggest that this class of compounds can bind to both complex II and the Qo site of complex III[2]. The simultaneous inhibition of two key complexes in the ETC represents a promising strategy to overcome resistance mechanisms that can arise from single-target inhibitors.

Experimental Workflow: Succinate-Cytochrome c Reductase (SCR) Inhibition Assay

The combined activity of mitochondrial complexes II and III can be assessed using a succinate-cytochrome c reductase (SCR) assay. This assay measures the transfer of electrons from succinate to cytochrome c.

Caption: Workflow for the Succinate-Cytochrome c Reductase (SCR) Inhibition Assay.

Detailed Protocol: SCR Inhibition Assay

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using standard differential centrifugation protocols.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

-

Succinate Stock Solution: 1 M succinic acid in assay buffer, pH 7.4.

-

Cytochrome c Stock Solution: 1 mM in assay buffer.

-

Potassium Cyanide (KCN) Stock Solution: 1 mM in assay buffer (Caution: KCN is highly toxic).

-

Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.

-

-

Assay Procedure:

-

Dilute the mitochondrial suspension to a final protein concentration of approximately 0.5 mg/mL in assay buffer.

-

To a 96-well plate, add 50 µL of the diluted mitochondrial suspension to each well.

-

Add 10 µL of the test compound at various concentrations, a known inhibitor (positive control), or vehicle (negative control) to the respective wells.

-

Add 10 µL of 1 mM KCN to each well to inhibit Complex IV.

-

Incubate the plate at 25°C for 10 minutes.

-

Prepare a reaction mix containing 20 µL of 1 M succinate and 10 µL of 1 mM cytochrome c per well.

-

Initiate the reaction by adding 30 µL of the reaction mix to each well.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the increase in absorbance at 550 nm using a microplate reader.

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

Selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation. Thiazolidinediones (TZDs), a class of PPARγ full agonists, are effective insulin sensitizers but are associated with adverse side effects. This has driven the search for selective PPARγ modulators (SPPARMs) that retain the therapeutic benefits while minimizing side effects. A derivative of this compound, 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131), has been identified as a potent and selective PPARγ modulator[3][4].

Mechanism of Action

INT131 binds to the ligand-binding pocket of PPARγ in a distinct manner compared to full agonists like TZDs[3][5]. X-ray crystallography has revealed that INT131 primarily forms hydrophobic contacts and does not make the direct hydrogen bonds to key residues in helix 12 that are characteristic of full agonists[3]. This unique binding mode leads to a different pattern of coregulator recruitment, resulting in the partial activation of some PPARγ target genes and more agonistic activity on others[3]. This selective modulation of gene expression is believed to be the basis for its improved safety profile, demonstrating antidiabetic efficacy with reduced effects on weight gain and fluid retention in preclinical models[3][5].

Experimental Workflow: PPARγ Functional Reporter Assay

A common method to assess the functional activity of PPARγ modulators is a cell-based reporter gene assay.

Caption: Workflow for a PPARγ Functional Reporter Gene Assay.

Detailed Protocol: PPARγ Functional Reporter Assay

-

Cell Culture: Maintain a suitable reporter cell line (e.g., HEK293 cells stably expressing a GAL4-PPARγ-LBD fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activation sequence) in the recommended growth medium.

-

Reagent Preparation:

-

Test Compound: Prepare a stock solution in DMSO and create serial dilutions in the appropriate cell culture medium.

-

Reference Agonist: Prepare a known PPARγ agonist (e.g., rosiglitazone) for use as a positive control.

-

-

Assay Procedure (Agonist Mode):

-

Seed the reporter cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.

-

Remove the growth medium and replace it with the medium containing the serially diluted test compound or reference agonist.

-

Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

-

Data Acquisition and Analysis:

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.

-

Measure luminescence using a luminometer.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value for the test compound.

-

For antagonist mode, cells are co-treated with a fixed concentration of a reference agonist and varying concentrations of the test compound.

-

Antifungal Activity through Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a well-established target for the development of fungicides. Carboxamide fungicides are a major class of SDH inhibitors. Research has shown that derivatives of this compound, specifically 3,5-dichlorobenzyl esters, exhibit potent antifungal activity by inhibiting SDH[6][7].

Mechanism of Action

These ester derivatives act as succinate dehydrogenase inhibitors (SDHIs), binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the Krebs cycle and the mitochondrial respiratory chain. This disruption of cellular respiration is fungicidal to a broad spectrum of plant pathogens[6]. The 3,5-dichlorobenzyl moiety has been identified as a highly active fragment in these compounds[6].

Quantitative Data: Antifungal Activity and SDH Inhibition

| Compound Class | Target Organism | EC50 (mg/L) | Reference |

| 3,5-Dichlorobenzyl Ester Derivative | Botrytis cinerea | 6.60 | [6] |

| 3,5-Dichlorobenzyl Ester Derivative | Rhizoctonia solani | 1.61 | [6] |

| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 | [6] |

| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 1.01 | [6] |

Detailed Protocol: Fungal SDH Inhibition Assay (Colorimetric)

-

Fungal Culture and Mycelia Collection: Grow the target fungal species in a suitable liquid medium. Harvest the mycelia by filtration or centrifugation.

-

Enzyme Extraction: Homogenize the collected mycelia in an ice-cold assay buffer. Centrifuge the homogenate to obtain a supernatant containing the SDH enzyme.

-

Reagent Preparation:

-

SDH Assay Buffer: Prepare as recommended by the assay kit manufacturer or a standard protocol (e.g., phosphate buffer with appropriate cofactors).

-

SDH Substrate Mix: Contains succinate.

-

SDH Probe: A chromogenic agent that changes color upon reduction.

-

DCIP Standard: 2,6-Dichlorophenolindophenol for generating a standard curve.

-

Test Compound: Prepare serial dilutions in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme-containing supernatant to each well.

-

Add the test compound at various concentrations.

-

Prepare a reaction mix containing the SDH assay buffer, substrate mix, and probe.

-

Initiate the reaction by adding the reaction mix to each well.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 600 nm) over time.

-

The rate of color change is proportional to the SDH activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Potential as Carbonic Anhydrase Inhibitors

The sulfonamide group is a classic zinc-binding pharmacophore, making it a common feature of carbonic anhydrase (CA) inhibitors[2]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy[2]. While specific studies on this compound as a CA inhibitor are not prominent, its chemical structure suggests it could serve as a starting point for the design of novel CA inhibitors.

General Mechanism of Action

Sulfonamide-based CA inhibitors typically act by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding prevents the enzyme from carrying out its physiological function.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay (p-NPA Method)

A common method for assessing CA inhibition is based on the enzyme's esterase activity, using p-nitrophenyl acetate (p-NPA) as a substrate.

-

Reagent Preparation:

-

Assay Buffer: Tris-sulfate buffer (e.g., 50 mM, pH 7.6).

-

Enzyme Solution: A stock solution of a purified CA isozyme (e.g., bovine CA II) in assay buffer.

-

Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in a suitable organic solvent like ethanol or acetonitrile.

-

Test Compound: Prepare serial dilutions in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the enzyme solution.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.

-

Calculate the initial reaction rate for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

Assessment of Cytotoxicity

When evaluating the therapeutic potential of any new chemical entity, it is crucial to assess its cytotoxicity to understand its safety profile. Cell-based assays using cell lines such as the human hepatoma cell line HepG2 are commonly employed for this purpose.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Culture: Culture HepG2 cells in the recommended growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the this compound derivative or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of compounds with diverse and potent biological activities. Its derivatives have demonstrated efficacy as dual inhibitors of the mitochondrial electron transport chain, selective modulators of the nuclear receptor PPARγ, and antifungal agents targeting succinate dehydrogenase. The inherent potential of the sulfonamide group also suggests that this scaffold could be further explored for the development of carbonic anhydrase inhibitors.

For drug development professionals, the key takeaway is the adaptability of this chemical core. By modifying the substituents on the sulfonamide nitrogen and the benzene ring, it is possible to tune the selectivity and potency of the resulting compounds for a variety of targets. Future research in this area could focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize activity against known targets and to discover novel biological activities.

-

Pharmacokinetic and ADME Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion properties of promising derivatives to assess their drug-like properties.

-

Target Identification: For derivatives with interesting phenotypic effects but unknown mechanisms, employing modern chemical biology techniques to identify their molecular targets.

The comprehensive experimental protocols provided in this guide offer a practical framework for researchers to further investigate the mechanisms of action of existing this compound derivatives and to screen new compounds based on this valuable pharmacophore. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics and agrochemicals.

References

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15521–15529. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Motani, A., et al. (2009). INT131: a selective modulator of PPAR gamma. Journal of Molecular Biology, 386(5), 1301–1311. [Link]

-

Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. Bioorganic & Medicinal Chemistry, 28(5), 115299. [Link]

-

Higgins, L. S., & Mantzoros, C. S. (2008). The development of INT131 as a selective PPARgamma modulator (SPPARM): approach to a safer insulin sensitizer. PPAR research, 2008, 936906. [Link]

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ResearchGate. [Link]

-

Sahoo, S. K., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 93. [Link]

-

Garoche, C., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. protocols.io. [Link]

-

Sittisart, P., et al. (2013). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of Radiation Research, 54(4), 743–748. [Link]

-

El-Gendy, M. M., & Al-Ghamdi, A. Y. (2018). Purification, Characterization, and Inhibition Cryptococcus neoformans Succinate Dehydrogenase. Acta Scientific Microbiology, 1(1), 19-30. [Link]

-

DePaoli, A. M. (2009). Selective peroxisome proliferator-activated receptor γ (PPARγ) modulation as a strategy for safer therapeutic PPARγ activation. American Journal of Clinical Nutrition, 90(5), 1468S–1472S. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Handling of 3,5-Dichlorobenzenesulfonamide: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3,5-Dichlorobenzenesulfonamide, a key reagent in synthetic chemistry. As Senior Application Scientists, we recognize the importance of not just procedural accuracy, but a deep-seated understanding of the causality behind each safety recommendation. This document is structured to empower researchers with the knowledge to mitigate risks and ensure a self-validating system of safety in the laboratory.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of safe handling.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO2S | PubChem[1] |

| Molecular Weight | 226.08 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or crystal | Thermo Fisher Scientific[2], ChemicalBook[3] |

| Melting Point | 161-165 °C (321.8-329 °F) | Thermo Fisher Scientific[2], ChemicalBook[3] |

| Boiling Point | 395.6±52.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.588±0.06 g/cm3 (Predicted) | ChemicalBook[3] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI Europe N.V.[4] |

The solid, crystalline nature of this compound at room temperature indicates that the primary route of exposure during handling will be through the inhalation of fine dust particles or direct skin and eye contact. Its relatively high melting point suggests stability under normal laboratory conditions, but thermal decomposition can occur at elevated temperatures, releasing hazardous gases.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its potential dangers.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to avoid the generation of dust.

Core Directive: Safe Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] For weighing and transferring, a certified chemical fume hood is mandatory to prevent the inhalation of airborne particles.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][6] Their proximity is critical in the event of accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The appropriate selection and use of PPE is paramount to preventing direct contact with this compound.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[7] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7][8]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.

-

Lab Coat: A full-sleeved lab coat should be worn and buttoned to its full length.

-

Protective Clothing: For larger scale operations, consider chemical-resistant aprons or coveralls.[7]

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[7][8]

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Step-by-Step Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for maintaining a safe laboratory environment.

Weighing and Transferring this compound

-

Preparation: Don all required PPE as outlined in Section 3.2.

-

Work Area: Perform all manipulations within a certified chemical fume hood.

-

Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or beaker. Avoid any actions that could generate dust.

-

Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood.

-

Container Sealing: Tightly close the stock container of this compound.[2]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Keep the compound in its original, tightly sealed container.[2]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Segregation: Do not store with food, drink, or other personal items.[2]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response can significantly mitigate harm.

First Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[2][9]

-

Skin Contact: Immediately wash the contaminated skin with plenty of soap and water.[2] Remove any contaminated clothing. If irritation persists after washing, seek medical attention.[9]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[2] Get medical attention immediately.[9]

-

Ingestion: If swallowed, do NOT induce vomiting.[8] Rinse the mouth with water.[8] Call a poison control center or doctor immediately for treatment advice.[2][4]

Caption: First Aid Response Flowchart for this compound Exposure.

Accidental Release Measures

-

Small Spills: For minor spills, ventilate the area and use personal protective equipment.[8] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][11]

-

Large Spills: In the case of a large spill, evacuate the area immediately.[8] Contact your institution's environmental health and safety department. Do not attempt to clean up a major spill without proper training and equipment.[11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Containers: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][4]

-

Procedure: Do not dispose of down the drain.[8] Collect waste in clearly labeled, sealed containers.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its hazards and a disciplined adherence to established safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can confidently handle this valuable reagent while minimizing risk.

References

-

This compound | C6H5Cl2NO2S | CID 705607. PubChem. [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

-

Safety data sheet. (2024-02-22). CPAChem. [Link]

-

Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer. [Link]

-

3,5-Dichlorobenzenesulfonyl chloride. ChemBK. [Link]

-

5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

First Aid Treatment Steps for Chemical Safety. (2024-08-08). TRADESAFE. [Link]

-

First aid for chemicals. (2024-07-06). Hesperian Health Guides. [Link]

-

Essential Chemical PPE. (2023-09-08). Trimaco. [Link]

-

3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275. PubChem. [Link]

-

Disposal of Waste Solvents. NUS Chemistry. [Link]

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

-

PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). NCBI Bookshelf. [Link]

Sources

- 1. This compound | C6H5Cl2NO2S | CID 705607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 19797-32-1 [amp.chemicalbook.com]

- 4. This compound | 19797-32-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. trimaco.com [trimaco.com]

- 8. 3,5-Dichlorobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. en.hesperian.org [en.hesperian.org]

- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

An In-depth Technical Guide to the Solubility of 3,5-Dichlorobenzenesulfonamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-dichlorobenzenesulfonamide, a crucial intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and presents a predictive analysis of its behavior in a range of common organic solvents. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 19797-32-1) is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its chemical structure, featuring a sulfonamide functional group and a dichlorinated benzene ring, imparts a unique combination of polarity and lipophilicity, which in turn governs its solubility in various media.[3]

A thorough understanding of the solubility of this compound is paramount for several reasons:

-

Reaction Kinetics and Process Optimization: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution. Knowledge of solubility allows for the selection of appropriate solvents to achieve optimal reaction conditions, maximizing yield and minimizing reaction time.

-

Purification and Crystallization: Solubility data is fundamental to designing effective purification strategies, such as recrystallization. By understanding the differential solubility of the target compound and its impurities in various solvents, highly pure crystalline forms can be obtained.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound-derived compounds, solubility studies are essential for developing effective drug delivery systems.[4]

This guide will provide both the theoretical framework and practical methodologies to empower researchers to confidently address these challenges.

Theoretical Framework: Predicting and Understanding Solubility

While direct experimental solubility data for this compound is not extensively available in public literature, its solubility can be reliably estimated and understood through various theoretical models. These models provide a predictive framework based on the physicochemical properties of both the solute and the solvent.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. It suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar sulfonamide group, capable of hydrogen bonding, and a nonpolar dichlorinated benzene ring.[5] Consequently, its solubility is expected to be favored in solvents that can effectively interact with both of these moieties.

Hildebrand and Hansen Solubility Parameters

A more quantitative approach to predicting solubility is offered by the Hildebrand and Hansen Solubility Parameters (HSP). These parameters provide a numerical measure of the cohesive energy density of a substance, which is related to the energy required to vaporize it. The total Hildebrand solubility parameter (δ) can be broken down into three Hansen parameters:

-

δD: Dispersion forces (van der Waals interactions)

-

δP: Polar forces (dipole-dipole interactions)

-

δH: Hydrogen bonding forces

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[4][6] By comparing the HSP of this compound with those of various organic solvents, a compatibility profile can be generated to predict its solubility.

Thermodynamic Models of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. Several thermodynamic models can be employed to predict solubility, including the modified Apelblat equation, the λh equation, and the van't Hoff equation.[7] These models correlate the mole fraction solubility of a solute with temperature, allowing for the prediction of solubility at different conditions.

Furthermore, more advanced predictive models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), leverage quantum chemical calculations to predict the chemical potential of a solute in a solvent, thereby providing a highly sophisticated method for estimating solubility.[2]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[2] This method is robust and provides accurate and reproducible results when executed with care.

Materials and Equipment

-

This compound (purity >98%)[8]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials with airtight seals

Step-by-Step Experimental Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved this compound.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

The solubility of this compound is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

-

The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

-

Data Analysis and Reporting:

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

-

The mean solubility and standard deviation should be reported.

-

It is essential to document all experimental conditions, including the temperature, solvent used, equilibration time, and the parameters of the analytical method.

-

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined in Section 2 and by drawing analogies with structurally similar sulfonamides, a qualitative and semi-quantitative solubility profile of this compound in common organic solvents can be predicted. It is crucial to note that these are estimations and should be confirmed by experimental determination for critical applications.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone | High | The polar carbonyl group can interact with the sulfonamide group, while the alkyl groups can solvate the dichlorobenzene ring. |

| Acetonitrile | Moderate to High | A highly polar aprotic solvent that can effectively solvate the polar sulfonamide group. | |

| Dimethylformamide (DMF) | High | A strong hydrogen bond acceptor, which can interact favorably with the N-H bonds of the sulfonamide group. | |

| Dimethyl sulfoxide (DMSO) | High | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. | |

| Protic Polar | Methanol | Moderate | The hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting with the sulfonamide group. However, the nonpolar character is less pronounced than in aprotic polar solvents. |

| Ethanol | Moderate | Similar to methanol, but with a slightly larger nonpolar alkyl chain, which may slightly enhance interactions with the dichlorobenzene ring. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure provides a good balance of polarity and nonpolarity. |

| Diethyl ether | Low to Moderate | Less polar than THF, leading to weaker interactions with the polar sulfonamide group. | |

| Esters | Ethyl acetate | Moderate | The ester group provides polarity and hydrogen bond accepting capabilities, while the ethyl and acetyl groups offer nonpolar character. |

| Chlorinated | Dichloromethane | Low to Moderate | The polarity is sufficient to provide some solvation, but the lack of hydrogen bonding capability limits its effectiveness. |

| Aromatic | Toluene | Low | Primarily nonpolar, leading to poor interactions with the polar sulfonamide group. |

| Alkanes | Hexane | Very Low / Insoluble | A nonpolar solvent with only weak van der Waals forces, making it a poor solvent for the polar sulfonamide. |

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of several factors at the molecular level:

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a significant barrier to dissolution. A higher melting point (161-165 °C for this compound) often correlates with a higher crystal lattice energy and, consequently, lower solubility.[1]

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. The sulfonamide group can participate in hydrogen bonding with protic solvents or act as a hydrogen bond acceptor with aprotic solvents. The dichlorinated benzene ring will primarily interact through weaker van der Waals forces with nonpolar solvent moieties.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.[3]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility. Different polymorphs will have different crystal lattice energies, leading to variations in their solubility. It is therefore important to characterize the solid form of this compound being used in solubility studies.

Conclusion